3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
3,4,5-Trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to a pyridazine-pyrazole hybrid moiety via an anilino bridge. This compound is structurally characterized by:
- A pyridazine core substituted with a pyrazole ring, which may facilitate π-π stacking or metal coordination.
- A para-substituted anilino group, providing conformational rigidity and enabling interactions with biological targets.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-31-18-13-15(14-19(32-2)22(18)33-3)23(30)26-17-7-5-16(6-8-17)25-20-9-10-21(28-27-20)29-12-4-11-24-29/h4-14H,1-3H3,(H,25,27)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCMFMDJQMPPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C23H22N6O4
- Molecular Weight : 446.5 g/mol
- CAS Number : 1019105-25-9
The compound exhibits its biological activity primarily through inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. By disrupting the microtubule dynamics, it induces cell cycle arrest and apoptosis in cancer cells. The presence of the pyrazole and pyridazine moieties in its structure is believed to enhance its binding affinity to tubulin.
Anti-Cancer Activity
Recent studies have demonstrated that this compound shows promising anti-cancer activity across various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Tubulin inhibition |
| SF-268 | 12.50 | Apoptosis induction |
| NCI-H460 | 42.30 | Cell cycle arrest |
These values indicate that the compound has a potent cytotoxic effect on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Research into the SAR of related pyrazole compounds indicates that modifications to the aromatic rings and the amino group can significantly influence biological activity. For instance, compounds with free amino groups showed enhanced anti-proliferative effects compared to those with substituted amines .
Case Study 1: MCF7 Cell Line
In a study evaluating various derivatives of pyrazole-based compounds, it was found that the specific substitution patterns on the benzamide backbone led to varying degrees of cytotoxicity against MCF7 cells. The optimal configuration was identified as having three methoxy groups on the aromatic ring and a specific arrangement of nitrogen-containing heterocycles .
Case Study 2: NCI-H460 Cell Line
Another investigation focused on NCI-H460 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. This study highlighted the compound's potential to induce programmed cell death in lung cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Analysis
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to and .
Key Research Findings
Methoxy groups act as hydrogen-bond acceptors, which may stabilize crystal packing or protein-ligand interactions . In contrast, the bromo substituent () introduces steric bulk and lipophilicity, likely reducing solubility but enhancing membrane permeability .
Role of Heterocyclic Moieties :
- The pyridazine-pyrazole unit (common to all analogs) is a rigid, planar scaffold conducive to π-π interactions in biological targets or crystal lattices. This motif is frequently exploited in kinase inhibitors due to its ability to occupy hydrophobic pockets .
Hydrogen-Bonding Patterns :
- The piperidinylsulfonyl analog () demonstrates how sulfonyl and carbamothioyl groups diversify hydrogen-bonding networks, a critical factor in supramolecular assembly or target engagement .
Crystallographic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
